molecular formula C19H20ClN3O2 B4402750 N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-chlorobenzamide

N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-chlorobenzamide

Cat. No.: B4402750
M. Wt: 357.8 g/mol
InChI Key: QWCWOQLTOVOSHD-UHFFFAOYSA-N
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Description

N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-chlorobenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, an acetyl group, and a chlorobenzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-chlorobenzamide typically involves a multi-step process. One common method starts with the reaction of 4-chloroaniline with bromoacetyl bromide in an aqueous basic medium to form 2-bromo-N-(4-chlorophenyl)acetamide. This intermediate is then reacted with 1-acetylpiperazine in the presence of a polar aprotic solvent like dimethylformamide (DMF) and a base such as lithium hydride (LiH) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield carboxylic acids, while substitution of the chlorine atom can produce various substituted benzamides.

Scientific Research Applications

N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-chlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to downregulate the expression of osteoclast-specific marker genes such as TRAF6, c-fos, and NFATc1 during RANKL-mediated osteoclastogenesis . This downregulation leads to a decrease in bone resorption activity, making it a potential therapeutic agent for bone-related diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-chlorobenzamide stands out due to its specific substitution pattern and the presence of a chlorobenzamide moiety, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-14(24)22-10-12-23(13-11-22)18-5-3-2-4-17(18)21-19(25)15-6-8-16(20)9-7-15/h2-9H,10-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCWOQLTOVOSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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